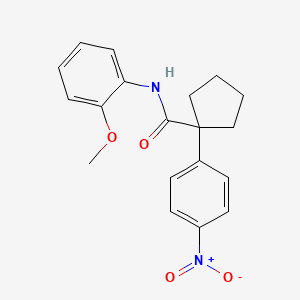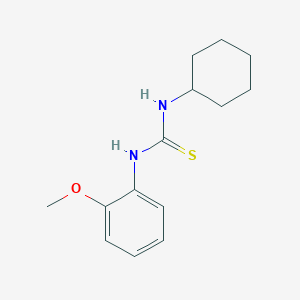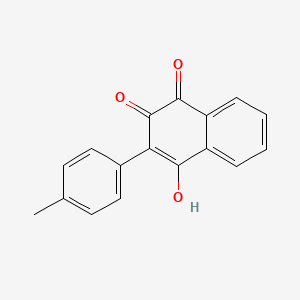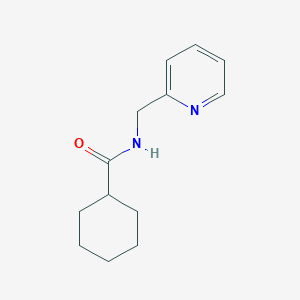
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, commonly known as MNPA, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This chemical compound has gained considerable attention in the scientific community due to its potential therapeutic applications in the treatment of chronic pain and inflammation.
科学的研究の応用
MNPA has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels are expressed in peripheral sensory neurons and are involved in the transmission of pain signals. MNPA has been shown to selectively block this compound channels, reducing pain and inflammation in animal models. MNPA has also been shown to be effective in reducing neuropathic pain, making it a promising candidate for the treatment of chronic pain conditions.
作用機序
MNPA selectively blocks N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels by binding to a specific site on the channel. This prevents the channel from opening in response to painful stimuli, reducing the transmission of pain signals. MNPA has been shown to have a high affinity for this compound channels, making it a potent antagonist.
Biochemical and Physiological Effects:
MNPA has been shown to reduce pain and inflammation in animal models. It has also been shown to be effective in reducing neuropathic pain. MNPA has a good safety profile and does not produce any significant side effects in animal studies. MNPA has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain conditions.
実験室実験の利点と制限
MNPA is a valuable compound for scientific research due to its high purity and yield. It is also a potent and selective N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide antagonist, making it a valuable tool for studying the role of this compound channels in pain and inflammation. However, MNPA is a relatively new compound and its pharmacokinetics and pharmacodynamics have not been fully characterized. Further research is needed to fully understand the advantages and limitations of using MNPA in lab experiments.
将来の方向性
There are several future directions for research on MNPA. One potential application is in the development of new pain medications. MNPA has shown promising results in animal models and could be a valuable tool in the development of new treatments for chronic pain conditions. Another potential application is in the study of N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels and their role in pain and inflammation. MNPA could be used to further elucidate the mechanisms underlying this compound channel activation and the transmission of pain signals. Finally, MNPA could be used in the development of new diagnostic tools for pain and inflammation. By selectively blocking this compound channels, MNPA could be used to identify patients with this compound channel dysfunction, allowing for more targeted and effective treatments.
合成法
The synthesis of MNPA involves the reaction of 2-methoxybenzaldehyde with 4-nitrophenylacetonitrile to form 2-methoxy-N-(4-nitrophenyl)acetophenone. This intermediate is then reacted with cyclopentanecarboxylic acid in the presence of a base to form MNPA. The synthesis of MNPA has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
特性
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-7-3-2-6-16(17)20-18(22)19(12-4-5-13-19)14-8-10-15(11-9-14)21(23)24/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENAGQEDDBHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)


![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)

![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)




